molecular formula C8H5N3O B6264211 3-isocyanato-1H-pyrrolo[2,3-b]pyridine CAS No. 2649011-65-2

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Cat. No. B6264211
CAS RN: 2649011-65-2
M. Wt: 159.1
InChI Key:
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Description

3-Isocyanato-1H-pyrrolo[2,3-b]pyridine (3-ICP) is an organic compound that has recently been gaining attention for its potential applications in scientific research. It is a heterocyclic compound containing both nitrogen and carbon atoms and is classified as a pyrrolo[2,3-b]pyridine. 3-ICP has been studied for its potential use in a variety of fields, ranging from medicinal chemistry to materials science.

Scientific Research Applications

3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been studied for its potential use in a variety of scientific research fields. One potential application is in medicinal chemistry, as 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to possess anti-inflammatory and anti-cancer properties. Additionally, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been studied for its potential use in materials science, as it has been found to possess properties that make it suitable for use as a polymer additive. 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has also been studied for its potential use in organic synthesis, as it has been found to be a useful reagent in the synthesis of other organic compounds.

Mechanism of Action

The exact mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine is not yet fully understood. However, it is thought that 3-isocyanato-1H-pyrrolo[2,3-b]pyridine may act as an inhibitor of certain enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), and as an inhibitor of certain transcription factors involved in the regulation of gene expression. Additionally, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to act as an antioxidant, which may explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to possess a variety of biochemical and physiological effects. In animal studies, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to reduce inflammation, reduce tumor growth, and reduce the expression of certain genes involved in cancer. Additionally, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to possess antioxidant properties, which may explain its anti-inflammatory and anti-cancer properties. Furthermore, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to possess anti-bacterial properties, and to possess the ability to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to possess a variety of biochemical and physiological effects, making it suitable for use in a variety of scientific research fields. However, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine also has some limitations for use in lab experiments. For example, it is relatively expensive to synthesize, and it has a relatively short shelf-life. Additionally, 3-isocyanato-1H-pyrrolo[2,3-b]pyridine has been found to be toxic to certain cells and organisms, making it unsuitable for some experiments.

Future Directions

The potential applications of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine are vast and varied, and there are many potential future directions for research. One potential future direction is to further explore its potential use in medicinal chemistry, as it has been found to possess anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to explore its potential use in materials science, as it has been found to possess properties that make it suitable for use as a polymer additive. Additionally, further research could be conducted to explore its potential use in organic synthesis, as it has been found to be a useful reagent in the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential use in other fields, such as biochemistry, biotechnology, and nanotechnology.

Synthesis Methods

3-isocyanato-1H-pyrrolo[2,3-b]pyridine can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-amino-5-chloropyridine with isocyanic acid in the presence of a base such as sodium hydroxide. This reaction yields 3-isocyanato-1H-pyrrolo[2,3-b]pyridine as the major product. Other methods for the synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine include the reaction of 2-chloro-5-nitropyridine with isocyanic acid, and the reaction of 2-amino-5-nitropyridine with isocyanic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves the reaction of 3-amino-1H-pyrrolo[2,3-b]pyridine with phosgene to form the corresponding isocyanate.", "Starting Materials": [ "3-amino-1H-pyrrolo[2,3-b]pyridine", "Phosgene" ], "Reaction": [ "To a solution of 3-amino-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is then removed under reduced pressure to yield the crude product, which is purified by column chromatography to obtain 3-isocyanato-1H-pyrrolo[2,3-b]pyridine." ] }

CAS RN

2649011-65-2

Product Name

3-isocyanato-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H5N3O

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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